1-adamantyl(5-oxa-7-thiaspiro[3.4]oct-6-ylidene)amine
Overview
Description
1-Adamantyl(5-oxa-7-thiaspiro[3.4]oct-6-ylidene)amine, also known as ADA-1, is a novel compound with potential applications in scientific research. It is a heterocyclic compound that contains a spirocyclic sulfur and oxygen atom, which gives it unique properties that make it attractive for use in various fields of research.
Mechanism of Action
The mechanism of action of 1-adamantyl(5-oxa-7-thiaspiro[3.4]oct-6-ylidene)amine is not fully understood. However, it is believed that 1-adamantyl(5-oxa-7-thiaspiro[3.4]oct-6-ylidene)amine exerts its effects by modulating various signaling pathways in cells. 1-adamantyl(5-oxa-7-thiaspiro[3.4]oct-6-ylidene)amine has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, 1-adamantyl(5-oxa-7-thiaspiro[3.4]oct-6-ylidene)amine has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-adamantyl(5-oxa-7-thiaspiro[3.4]oct-6-ylidene)amine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 1-adamantyl(5-oxa-7-thiaspiro[3.4]oct-6-ylidene)amine has been found to induce apoptosis in cancer cells, which could lead to the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-adamantyl(5-oxa-7-thiaspiro[3.4]oct-6-ylidene)amine is its broad spectrum of activity. It has been found to have antibacterial, antifungal, anti-inflammatory, and anticancer properties, making it a versatile compound for use in various research applications. Additionally, 1-adamantyl(5-oxa-7-thiaspiro[3.4]oct-6-ylidene)amine has been found to be stable and easy to synthesize, which makes it an attractive candidate for further research. However, one of the limitations of 1-adamantyl(5-oxa-7-thiaspiro[3.4]oct-6-ylidene)amine is that its mechanism of action is not fully understood, which could hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 1-adamantyl(5-oxa-7-thiaspiro[3.4]oct-6-ylidene)amine. One area of research could focus on elucidating the mechanism of action of 1-adamantyl(5-oxa-7-thiaspiro[3.4]oct-6-ylidene)amine. Understanding how 1-adamantyl(5-oxa-7-thiaspiro[3.4]oct-6-ylidene)amine exerts its effects could lead to the development of more effective therapeutic agents. Additionally, further research could focus on optimizing the synthesis method of 1-adamantyl(5-oxa-7-thiaspiro[3.4]oct-6-ylidene)amine to improve its purity and stability. Finally, research could focus on testing the efficacy of 1-adamantyl(5-oxa-7-thiaspiro[3.4]oct-6-ylidene)amine in vivo to determine its potential as a therapeutic agent.
Scientific Research Applications
1-adamantyl(5-oxa-7-thiaspiro[3.4]oct-6-ylidene)amine has shown potential as a useful compound in scientific research. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 1-adamantyl(5-oxa-7-thiaspiro[3.4]oct-6-ylidene)amine has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases. Additionally, 1-adamantyl(5-oxa-7-thiaspiro[3.4]oct-6-ylidene)amine has been found to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-2-16(3-1)10-19-14(18-16)17-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSHSTINWVTMNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CSC(=NC34CC5CC(C3)CC(C5)C4)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-5-oxa-7-thiaspiro[3.4]octan-6-imine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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